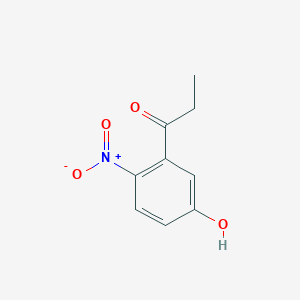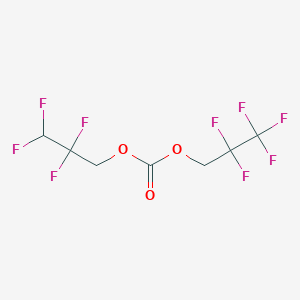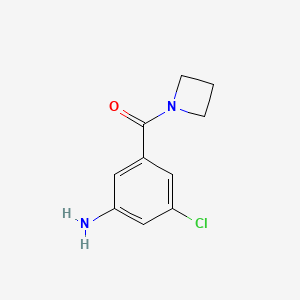![molecular formula C14H23N B12087240 Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)
Hexyl[(4-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Hexil[(4-metilfenil)metil]amina es un compuesto orgánico con la fórmula molecular C14H23N. Pertenece a la clase de aminas, que son derivados del amoníaco donde uno o más átomos de hidrógeno han sido reemplazados por grupos hidrocarburos. Este compuesto presenta un grupo hexilo unido a una estructura de bencilamina, donde el grupo bencilo está sustituido por un grupo metilo en la posición para.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Hexil[(4-metilfenil)metil]amina se puede sintetizar mediante varios métodos. Un enfoque común implica la alquilación de la 4-metilbencilamina con haluros de hexilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Materiales de partida: 4-metilbencilamina y bromuro de hexilo.
Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente orgánico como etanol o acetonitrilo.
Procedimiento: La mezcla se calienta a reflujo durante varias horas, permitiendo que ocurra la reacción de sustitución nucleofílica, lo que resulta en la formación de Hexil[(4-metilfenil)metil]amina.
Métodos de producción industrial
En un entorno industrial, la producción de Hexil[(4-metilfenil)metil]amina puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El proceso implicaría materiales de partida y condiciones de reacción similares, pero optimizados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
La Hexil[(4-metilfenil)metil]amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los compuestos nitroso o nitro correspondientes.
Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución aromática electrofílica, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en medio ácido o básico.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Electrófilos como ácido nítrico para la nitración, ácido sulfúrico para la sulfonación y halógenos para la halogenación.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados bencílicos sustituidos.
Aplicaciones Científicas De Investigación
La Hexil[(4-metilfenil)metil]amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la Hexil[(4-metilfenil)metil]amina implica su interacción con objetivos moleculares como enzimas y receptores. El grupo amino puede formar enlaces de hidrógeno e interacciones iónicas con moléculas biológicas, influenciando su actividad y función. Los grupos hexilo y metilfenilo contribuyen a las interacciones hidrofóbicas del compuesto, afectando su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
La Hexil[(4-metilfenil)metil]amina se puede comparar con otros compuestos similares como:
Bencilamina: Carece de los sustituyentes hexilo y metilo, lo que resulta en diferentes propiedades químicas y biológicas.
Hexilamina: Carece de los grupos bencilo y metilo, lo que lleva a diferente reactividad y aplicaciones.
4-Metilbencilamina: Carece del grupo hexilo, lo que afecta sus interacciones hidrofóbicas y actividad biológica.
La Hexil[(4-metilfenil)metil]amina es única debido a la combinación de sus grupos hexilo y metilfenilo, que confieren reactividad química y propiedades biológicas específicas.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-11-15-12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3 |
Clave InChI |
LZHZILOCUSXRDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)





![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)



